![molecular formula C13H14FN3S B6450850 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 2549003-64-5](/img/structure/B6450850.png)
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Description
“3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” is a chemical compound with the molecular formula C14H15FN2S . It is a derivative of spiro-tetronic acid .
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves a series of steps including esterification, one-pot heterocyclization, and etherification reactions . The specific synthesis process for “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” might be similar but has not been explicitly detailed in the available literature.Molecular Structure Analysis
The molecular structure of “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” is characterized by a spirocyclic core, which is a common feature in many natural and synthetic compounds .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” are not detailed in the available literature, similar compounds have been involved in [3 + 2]-cycloaddition reactions .Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-10-3-1-2-9(8-10)11-12(18)17-13(16-11)4-6-15-7-5-13/h1-3,8,15H,4-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCZOGXFEQCVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
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